molecular formula C11H12O2 B13314273 3-(3,5-Dimethylphenyl)-3-oxopropanal

3-(3,5-Dimethylphenyl)-3-oxopropanal

Cat. No.: B13314273
M. Wt: 176.21 g/mol
InChI Key: FSTUNVMVLUVXEV-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-3-oxopropanal is an organic compound featuring a 3,5-dimethylphenyl group attached to a β-ketoaldehyde backbone. This structure combines both aldehyde and ketone functional groups, making it reactive in nucleophilic additions, condensations, and cyclization reactions.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-3-oxopropanal

InChI

InChI=1S/C11H12O2/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h4-7H,3H2,1-2H3

InChI Key

FSTUNVMVLUVXEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CC=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-3-oxopropanal typically involves the Friedel-Crafts acylation reaction. This process uses 3,5-dimethylbenzene (mesitylene) as the starting material, which reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: Halogens in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).

Major Products:

    Oxidation: 3-(3,5-Dimethylphenyl)propanoic acid.

    Reduction: 3-(3,5-Dimethylphenyl)-3-hydroxypropanal.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-(3,5-Dimethylphenyl)-3-oxopropanal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and ketones. It serves as a model substrate for investigating the mechanisms of these enzymes.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 3-(3,5-Dimethylphenyl)-3-oxopropanal exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde is converted to an alcohol by the addition of hydrogen atoms. The aromatic ring can undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring.

Comparison with Similar Compounds

Below, we analyze the structural, electronic, and functional differences between 3-(3,5-Dimethylphenyl)-3-oxopropanal and related compounds.

Functional Group Variations

Aldehyde vs. Ester Derivatives
Compound Name Functional Groups Substituents on Phenyl Ring Key Applications/Reactivity References
This compound Aldehyde, Ketone 3,5-dimethyl Potential precursor for hydrazones and Schiff bases; reactive in condensations
Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (MK1 ) Ester, Ketone 3,5-dimethyl Intermediate in pyrazolopyrimidinone synthesis; stable under standard conditions
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate Ester, Ketone 3,5-difluoro Drug intermediate; electron-withdrawing fluorine enhances electrophilicity of ketone group
  • Reactivity : The aldehyde group in this compound is more electrophilic than ester carbonyls, facilitating faster nucleophilic additions (e.g., with amines or hydrazines) . Esters like MK1 are more stable and commonly used as protected forms of β-ketoacids in multi-step syntheses .
  • Stability: Aldehydes are prone to oxidation, requiring careful handling, whereas esters exhibit higher thermal and oxidative stability, as noted for ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate .

Substituent Effects on the Aromatic Ring

The electronic and steric properties of substituents on the phenyl ring significantly influence reactivity and applications:

Substituent Electronic Effect Impact on Reactivity/Applications Example Compounds References
3,5-Dimethyl Electron-donating (inductive) Enhances steric bulk; deactivates ring toward electrophilic substitution. Stabilizes keto-enol tautomers. This compound, MK1
3,5-Difluoro Electron-withdrawing Increases electrophilicity of ketone; improves metabolic stability in drug candidates. Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate
3,5-Dimethoxy Electron-donating (resonance) Activates ring for electrophilic substitution; may enhance solubility in polar solvents. Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (MK10 )
  • Fluorine Substituents: In ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, fluorine’s electronegativity increases the ketone’s electrophilicity, favoring reactions like Michael additions .

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